アリル α-D-グルコピラノシド

概要

説明

Synthesis Analysis

The synthesis of O-Allyl-alpha-D-glucose derivatives often involves selective protection and deprotection strategies to introduce the allyl group at the desired position on the glucose molecule. For instance, the synthesis of the Glc3Man N-glycan tetrasaccharide demonstrates the utility of allyl protecting groups in the stereocontrolled construction of glycosidic linkages, highlighting the role of allyl groups in complex oligosaccharide assembly (Attolino, Cumpstey, & Fairbanks, 2006). Additionally, the synthesis of allyl-[13C6]-glucuronate from α-D-[13C6]-glucose illustrates a multi-step process involving selective protection, oxidation, and allylation steps to obtain the allyl-glucose derivative (Latli, Hrapchak, Seetharama, Krishnamurthy, & Senanayake, 2011).

Molecular Structure Analysis

The molecular structure of alpha-D-glucose has been precisely determined, providing a foundation for understanding modifications such as O-allylation. Neutron diffraction analysis has offered accurate measurements of bond lengths and angles, which are crucial for predicting the effects of substituting an allyl group on these parameters (Brown & Levy, 1965).

Chemical Reactions and Properties

The introduction of an allyl group to glucose significantly affects its reactivity, enabling various chemical transformations. For example, the utility of the 3-O-allyl group as a protective group facilitates the ring-opening polymerization of alpha-D-glucopyranose derivatives, leading to stereoregular polysaccharides (Karakawa, Kamitakahara, Takano, & Nakatsubo, 2002). This demonstrates the role of allyl groups in modifying the chemical properties and reactivity of glucose molecules.

Physical Properties Analysis

The modification of glucose by allylation can alter its physical properties, such as solubility, melting point, and crystallinity. These changes are essential for applications in material science and pharmaceutical formulations. However, specific studies focusing on the physical properties of O-Allyl-alpha-D-glucose were not identified in this search, indicating a potential area for further research.

Chemical Properties Analysis

Allylated glucose derivatives exhibit unique chemical properties, including enhanced reactivity in nucleophilic substitutions and participation in various organic reactions, such as cross-metathesis and cycloadditions. These properties are exploited in synthesizing complex molecules and in modifying polysaccharides for specific applications. The synthesis of allyl-[13C6]-glucuronate and the use of allyl groups in glycosylation strategies are examples of how allylation affects the chemical behavior of glucose (Latli et al., 2011).

科学的研究の応用

ワンポットオリゴ糖合成

アリル α-D-グルコピラノシドは、オリゴ糖の合成において重要な役割を果たします。この化合物は、化学的グリコシル化におけるグリコシルドナーとして機能し、機能的に重要なテーラーメイドのオリゴ糖および多糖の生成に不可欠です。 ラジカルハロゲン化によるアリルグリコシドの活性化は、グリコシルカチオンを形成し、それが様々なアクセプターと反応してグリコシド結合を形成する新しいアプローチです .

医薬品製剤における安定化剤

トレハロースとの構造的類似性から、アリル α-D-グルコピラノシドは、医薬品製剤における安定化剤として作用します。 トレハロースは、その独自の安定化特性で知られており、アリル α-D-グルコピラノシドは同様の効果を提供する可能性があり、安定で効果的な医薬品製剤の開発に役立ちます .

グリコシル誘導体の酵素的合成

グリコシル誘導体の酵素的合成は、もう1つの重要な応用です。アリル α-D-グルコピラノシドは、酵素反応における基質として使用され、反応条件、基質特異性、酵素特性を最適化することができます。 このプロセスは、様々な生物活性グリコシドの生成に不可欠です .

バイオ触媒およびグリーンケミストリー

バイオ触媒およびグリーンケミストリーの分野では、アリル α-D-グルコピラノシドは、従来の化学合成法に代わる酵素反応の候補です。 酵素の使用により、より環境に優しいプロセスを実現し、収率を向上させ、コストを削減することができます .

プレバイオティクスの合成

アリル α-D-グルコピラノシドは、プレバイオティクスの合成に使用できます。 その構造により、プレバイオティック効果を持つアナログを生成することができ、消化中の加水分解に対する抵抗性により、腸の健康と低カロリー甘味料として有益です .

化学研究および方法開発

この化合物は、新しい合成方法の開発における化学研究においても価値があります。 特定の条件下での反応性を研究することで、グリコシル化技術を改善し、より効率的で選択的な複雑な炭水化物の合成につながります .

Safety and Hazards

将来の方向性

O-Allyl-alpha-D-glucose and similar compounds have potential applications in various fields. For instance, alpha-D-glucans, which include O-Allyl-alpha-D-glucose, are being explored for their potential use in vaccine adjuvants . Additionally, a glucose-based diblock copolymer has been synthesized and studied for its potential use in drug delivery .

作用機序

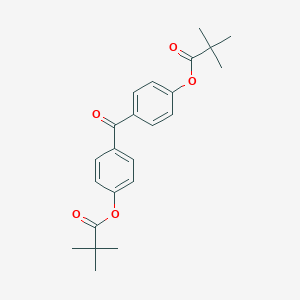

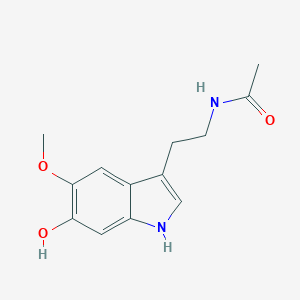

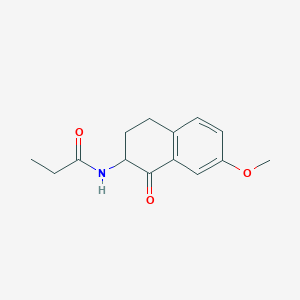

Allyl α-D-Glucopyranoside, also known as Allyl-alpha-D-glucopyranoside, O-Allyl-alpha-D-glucose, or Allyl alpha-D-Glucopyranoside, is a carbohydrate derivative that has garnered significant attention in scientific research due to its versatile applications and unique chemical properties .

Target of Action

As a glycoside, Allyl α-D-Glucopyranoside serves as a precursor for synthesizing various glycoconjugates and glycosidic linkages . It has been employed as a substrate or substrate mimic in enzymatic assays to investigate the specificity, catalytic mechanism, and substrate recognition of glycoside hydrolases and glycosyltransferases .

Mode of Action

One notable application of Allyl α-D-Glucopyranoside is its utilization as a glycosyl donor in enzymatic and chemical glycosylation reactions . In these processes, the allyl group serves as a protecting group, facilitating regio- and stereo-selective glycosylation reactions to construct complex carbohydrate structures .

Biochemical Pathways

Allyl α-D-Glucopyranoside plays a pivotal role in advancing our understanding of carbohydrate biology . Its reactivity in organic synthesis enables the preparation of functionalized carbohydrate derivatives and glycoconjugates for various research applications .

Result of Action

The result of Allyl α-D-Glucopyranoside’s action is the creation of complex carbohydrate structures through regio- and stereo-selective glycosylation reactions . These structures can be used in various research applications, including drug delivery systems, biomaterials, and molecular probes .

Action Environment

The action of Allyl α-D-Glucopyranoside is influenced by environmental factors such as pH, temperature, and the presence of other molecules. Its compatibility with diverse reaction conditions and its ease of modification make it a valuable tool for exploring the role of carbohydrates in biological processes .

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240344 | |

| Record name | O-Allyl-alpha-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7464-56-4, 94031-20-6 | |

| Record name | Allyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Allyl-alpha-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Allyl-alpha-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-allyl-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranoside, 2-propen-1-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)